molecular formula C22H22F3N3O5 B7681161 [2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate

[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate

Cat. No. B7681161
M. Wt: 465.4 g/mol
InChI Key: ITQGHPRYEYAMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of [2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in various biochemical pathways, including DNA synthesis and protein synthesis. It has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and cancer cells, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate in lab experiments is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer agents. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied and evaluated.

Future Directions

For the study of this compound include further exploration of its mechanism of action, evaluation of its potential as a treatment for inflammatory diseases, and exploration of its potential as a candidate for the development of new antibiotics and anticancer agents.

Synthesis Methods

The synthesis of [2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate has been achieved using various methods. One method involves the reaction of 4-acetamidobenzoic acid with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O5/c1-14(29)26-17-5-2-15(3-6-17)21(31)33-13-20(30)27-18-12-16(22(23,24)25)4-7-19(18)28-8-10-32-11-9-28/h2-7,12H,8-11,13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQGHPRYEYAMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate

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